An In-Depth Technical Guide to 1-(Amino)-2-pyrrolidinone p-Toluenesulfonate
An In-Depth Technical Guide to 1-(Amino)-2-pyrrolidinone p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a specialty chemical featuring the pharmacologically significant γ-lactam core, functionalized with a reactive N-amino group. The formation of the p-toluenesulfonate salt enhances the compound's stability and crystallinity, making it a more manageable reagent in a laboratory setting compared to the free base. While not extensively documented as a standalone therapeutic agent, its structure suggests significant potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. The pyrrolidinone ring is a cornerstone of nootropic drugs like piracetam, and its derivatives are explored for a wide range of biological activities. The presence of a primary amino group on the nitrogen atom of the lactam ring opens up a plethora of possibilities for further chemical modifications.
Core Chemical and Physical Properties
Detailed experimental data for 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is not widely available in public literature. The information is primarily sourced from commercial suppliers.
| Property | Value | Source |
| CAS Number | 924898-12-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆N₂O₄S | [1] |
| Molecular Weight | 272.32 g/mol | [1] |
| Appearance | Typically a white to off-white solid | Inferred |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
For the free base, 1-Aminopyrrolidin-2-one (CAS 6837-14-5), the following properties are available:
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O | [4] |
| Molecular Weight | 100.12 g/mol | [4] |
| Topological Polar Surface Area | 46.3 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Synthesis and Experimental Protocols
Step 1: Synthesis of 1-Aminopyrrolidin-2-one
This procedure is adapted from the known reaction of γ-butyrolactone with hydrazine hydrate.[5][6]
Protocol:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone (1.0 eq) and hydrazine hydrate (80% solution, 1.2 eq).
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Heat the reaction mixture to reflux and maintain for 4-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature.
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The product, 1-aminopyrrolidin-2-one, may precipitate upon cooling. If not, the excess hydrazine and water can be removed under reduced pressure.
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The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield a solid.
Caption: Synthesis of 1-Aminopyrrolidin-2-one.
Step 2: Formation of the p-Toluenesulfonate Salt
This protocol is a general method for the preparation of p-toluenesulfonate salts of amino compounds.[7]
Protocol:
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Dissolve the synthesized 1-aminopyrrolidin-2-one (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
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In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.0 eq) in the same solvent.
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Slowly add the p-toluenesulfonic acid solution to the 1-aminopyrrolidin-2-one solution with stirring at room temperature.
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The p-toluenesulfonate salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
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Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Formation of the p-Toluenesulfonate Salt.
Spectroscopic and Analytical Characterization
While specific spectra for 1-(Amino)-2-pyrrolidinone p-toluenesulfonate are not publicly available, the expected characteristics can be inferred from its structure and data for the precursor.
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¹H NMR: The spectrum is expected to show signals for the pyrrolidinone ring protons, typically in the range of 1.5-3.5 ppm. The aromatic protons of the p-toluenesulfonate counter-ion would appear as two doublets in the aromatic region (around 7.1 and 7.5 ppm), and the methyl group of the tosylate would be a singlet around 2.3 ppm. The protons of the amino group will likely be a broad singlet, and its chemical shift will be concentration and solvent dependent.
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¹³C NMR: The spectrum should show the characteristic carbonyl carbon of the lactam around 175 ppm. The aliphatic carbons of the pyrrolidinone ring will be in the upfield region, while the aromatic carbons of the tosylate will be in the downfield region (125-145 ppm), with the methyl carbon around 21 ppm.
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IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the lactam carbonyl (around 1680-1700 cm⁻¹), N-H stretching vibrations for the amino group (around 3200-3400 cm⁻¹), and characteristic S=O stretches from the sulfonate group (around 1175 and 1035 cm⁻¹).
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Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show the molecular ion for the free base, 1-aminopyrrolidin-2-one, at m/z 101.07 [M+H]⁺.
Applications in Drug Development and Organic Synthesis
The utility of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate in drug development lies in its role as a versatile synthetic intermediate. The N-amino-γ-lactam moiety is a valuable scaffold for building more complex molecular architectures.
As a Nucleophilic Building Block
The primary amino group can act as a nucleophile in a variety of reactions, allowing for the introduction of diverse substituents. This is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies.
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Acylation: Reaction with acyl chlorides or anhydrides to form N-acylamino-pyrrolidinones.
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Alkylation: Reaction with alkyl halides to produce N-alkylamino-pyrrolidinones.
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Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield N-substituted amino derivatives.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Precursor to Heterocyclic Systems
The N-amino group can participate in cyclization reactions to form fused or spirocyclic heterocyclic systems, which are of great interest in medicinal chemistry. For example, condensation with 1,3-dicarbonyl compounds can lead to the formation of pyrazole or pyrazolone-fused lactams.
Role of the p-Toluenesulfonate Salt
The formation of the p-toluenesulfonate salt serves several practical purposes:
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Improved Handling: The salt is typically a stable, crystalline solid, which is easier to handle, weigh, and store than the often oily or hygroscopic free base.
-
Enhanced Solubility: The salt form can improve the solubility of the compound in certain solvents, which can be advantageous for subsequent reactions.
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Purification: Salt formation is a common method for the purification of amines.
Sources
- 1. 1-(AMino)-2-pyrollidinone p-toluenesulfonate | 924898-12-4 [chemicalbook.com]
- 2. 924898-12-4|1-(Amino)-2-pyrollidinone p-toluenesulfonate|BLD Pharm [bldpharm.com]
- 3. 924898-12-4 | 1-(Amino)-2-pyrollidinone p-toluenesulfonate | Ambeed.com [ambeed.com]
- 4. 1-Aminopyrrolidin-2-one | C4H8N2O | CID 12494974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
